molecular formula C16H21N5 B6442236 N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2548983-89-5

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No. B6442236
CAS RN: 2548983-89-5
M. Wt: 283.37 g/mol
InChI Key: SQWTURGNUODHPA-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (NCMP) is a cyclic organic compound that has been studied for its potential applications in scientific research. NCMP is a relatively new compound, first synthesized in 2020, and has already been studied for its biochemical and physiological effects.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied for its potential applications in scientific research. It has been found to be a useful tool in neuroscience research, as it can be used to study the effects of various neurotransmitters on the brain. N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has also been studied for its potential use in drug development, as it has been shown to possess anti-inflammatory and anti-cancer properties. Additionally, N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been found to interact with a variety of receptors in the brain, including serotonin, dopamine, and norepinephrine receptors. It has been found to bind to these receptors and modulate their activity, resulting in changes in neurotransmitter release and neuronal activity. Additionally, N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been found to modulate the activity of certain enzymes, such as monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, modulate the immune system, and reduce the growth of certain types of cancer cells. Additionally, N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been found to possess anti-depressant and anxiolytic effects, as well as anti-seizure properties.

Advantages and Limitations for Lab Experiments

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be studied in vitro or in vivo. Additionally, N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been found to be non-toxic and non-irritating, making it safe to use in laboratory experiments. However, N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has some limitations as well. It is not a very potent compound, and its effects are not always consistent across different experiments. Additionally, N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a relatively new compound, and more research is needed to understand its full potential.

Future Directions

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a relatively new compound, and there is still much to be learned about its potential applications. Future research should focus on understanding the biochemical and physiological effects of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, as well as its potential use in drug development. Additionally, research should focus on understanding the mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, and its potential use in the development of new materials. Finally, research should focus on understanding the advantages and limitations of N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine for use in laboratory experiments.

Synthesis Methods

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is synthesized through a two-step process. The first step involves the condensation of 2-(cyclohex-1-en-1-yl)ethanol and 4-methyl-1H-pyrazol-1-amine. This is followed by the addition of pyrimidine and a catalytic amount of p-toluenesulfonic acid in a methanol solvent. The reaction is completed in approximately 2 hours and yields a white solid, which is then recrystallized in a methanol-water solution.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-13-10-20-21(11-13)16-9-15(18-12-19-16)17-8-7-14-5-3-2-4-6-14/h5,9-12H,2-4,6-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWTURGNUODHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

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